molecular formula C10H15NO2 B8659804 2-(2-Hydroxyethoxy)-2-phenylethanamine

2-(2-Hydroxyethoxy)-2-phenylethanamine

Cat. No. B8659804
M. Wt: 181.23 g/mol
InChI Key: FGUNBAYYBGZTAN-UHFFFAOYSA-N
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Patent
US07301018B2

Procedure details

To a 100 ml three-necked flask, 1.0 g (4.01 mmol) of Compound 2 was added and the atmosphere was changed to nitrogen after degassing. The flask was dipped in an ice bath and 30 ml of 1M BH3 solution in THF was slowly added. The resulting mixture was stirred for 30 minutes while cooling the mixture in ice and then at room temperature for 4 hours. After completion of the reaction, the reaction vessel was dipped in an ice bath and aqueous 1N HCl solution was added, thereby making the mixture acidic. After evaporating the solvent under reduced pressure, 20 ml of water was added and aqueous NaOH solution was added to adjust the pH to 10. The mixture was extracted with ethyl acetate and the organic phase was washed with water, followed by drying over anhydrous sodium sulfate to obtain a colorless oily compound (650 mg, Yield: 89.5%).
Name
Compound 2
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89.5%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([O:10][CH2:11][CH2:12][O:13][Si](C)(C)C)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl>>[NH2:9][CH2:8][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[O:10][CH2:11][CH2:12][OH:13]

Inputs

Step One
Name
Compound 2
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)OCCO[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after degassing
CUSTOM
Type
CUSTOM
Details
The flask was dipped in an ice bath
ADDITION
Type
ADDITION
Details
30 ml of 1M BH3 solution in THF was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling the mixture in ice
WAIT
Type
WAIT
Details
at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction vessel was dipped in an ice bath
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent under reduced pressure, 20 ml of water
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
aqueous NaOH solution was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC(OCCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 89.5%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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